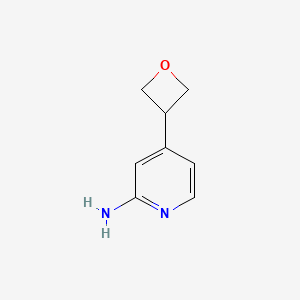

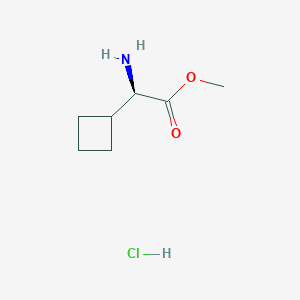

4-(Oxetan-3-yl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

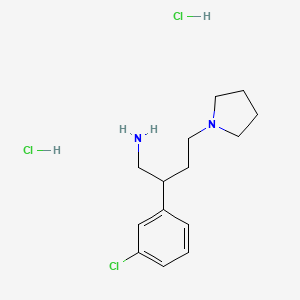

The synthesis of “4-(Oxetan-3-yl)pyridin-2-amine” and similar compounds often involves the use of trimethyloxosulfonium iodide . By increasing the equivalents of this reagent, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The molecular structure of “this compound” includes an oxetane ring attached to a pyridinylamine structure . The InChI code for this compound is1S/C8H10N2O/c9-8(5-11-6-8)7-3-1-2-4-10-7/h1-4H,5-6,9H2 . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 150.18 . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized, demonstrating the utility of 4-(Oxetan-3-yl)pyridin-2-amine in creating compounds with potential antibacterial properties. These derivatives were evaluated for their antibacterial activity, showcasing the chemical's role in medicinal chemistry and drug development (Reddy & Prasad, 2021).

Antimicrobial Activity of Derivatives

Further research explored the antimicrobial activities of new compounds derived from isonicotinic acid hydrazide, indicating the broad applicability of this compound and its derivatives in developing new antimicrobial agents. This study highlighted the compound's potential in addressing various microbial threats (Bayrak et al., 2009).

Catalysis in Organic Synthesis

The compound also finds use in catalysis, as evidenced by research on aminomethylation reactions catalyzed by group 3 metal triamido complexes. This application underscores the compound's role in facilitating chemical transformations, contributing to synthetic chemistry and materials science (Nagae et al., 2015).

Peptidomimetic Design

In peptidomimetic design, 3-substituted 2-isocyanopyridines, including this compound derivatives, are used as convertible isocyanides in Ugi four-component reactions. This application demonstrates the compound's versatility in designing constrained di-/tripeptides, highlighting its significance in pharmaceutical chemistry and drug design processes (Hollanders et al., 2021).

Synthesis of Heterocycles

Moreover, this compound is instrumental in synthesizing highly functionalized heterocycles, including pyrroles and pyridines, through multi-component tether catalysis. This application underscores its utility in organic synthesis, offering pathways to complex molecules that could serve as key intermediates or active pharmaceutical ingredients (Li et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

4-(oxetan-3-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8-3-6(1-2-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJGHBSTAQVGPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)